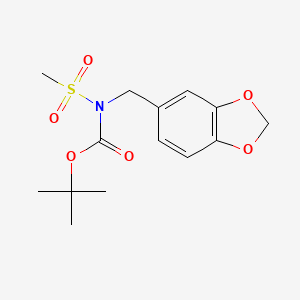

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate: is a synthetic organic compound that features a tert-butyl group, a benzodioxole moiety, and a methylsulfonyl carbamate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate typically involves multiple steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Methylsulfonyl Group: This step often involves the reaction of the benzodioxole intermediate with methylsulfonyl chloride in the presence of a base.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions and Products

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (Ms) group is a strong electron-withdrawing substituent, making the adjacent nitrogen susceptible to nucleophilic displacement.

Example Reactions

Key Consideration :

-

The Ms group’s leaving ability is enhanced in polar aprotic solvents (e.g., DMF, DMSO) with mild bases .

Functionalization of the Benzodioxole Ring

The 1,3-benzodioxole moiety can undergo electrophilic aromatic substitution (EAS), though its reactivity is modulated by the electron-donating methylenedioxy group.

Observed Reactions

| Reaction Type | Reagents | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 or C-6 | Nitrobenzodioxole derivative |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | C-6 | Bromobenzodioxole derivative |

Limitations :

-

Steric hindrance from the methylenedioxy group directs substitution to less hindered positions (e.g., C-6).

Synthetic Pathway

-

Acyl Azide Formation :

-

React carboxylic acid derivatives with di-tert-butyl dicarbonate and sodium azide.

-

-

Curtius Rearrangement :

-

Heat to generate isocyanate intermediates.

-

-

Trapping :

Typical Yields :

Stability and Side Reactions

-

Thermal Stability : Decomposition observed >150°C, releasing CO₂ and tert-butylene.

-

Oxidation Sensitivity : The benzodioxole ring is prone to oxidative cleavage under strong oxidizing agents (e.g., KMnO₄).

Aplicaciones Científicas De Investigación

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Exploration as a drug candidate for various therapeutic areas.

Industry: Use in the development of new materials or agrochemicals.

Mecanismo De Acción

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding interactions, while the sulfonyl and carbamate groups might influence the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

- tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate

- tert-butyl N-(methylsulfonyl)carbamate

- N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate

Uniqueness

The unique combination of the benzodioxole, sulfonyl, and carbamate groups in tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate may confer distinct chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.

Actividad Biológica

Tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate (CAS No. 339018-44-9) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C14H19NO6S

- Molecular Weight : 329.37 g/mol

- Boiling Point : 445.5 ± 55.0 °C (predicted)

- Density : 1.329 ± 0.06 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated high antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Compound | Bacteria Tested | MIC (nM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 110 |

| Compound B | Sarcina | 80 |

| Compound C | Escherichia coli | 150 |

Anticancer Properties

Studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways. This has been observed in various cancer cell lines where the compound inhibited cell proliferation and promoted cell death.

Case Studies

-

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several benzodioxole derivatives, including those structurally similar to this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values lower than standard antibiotics . -

Anticancer Activity Assessment

In vitro studies conducted on cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its safety profile:

Propiedades

IUPAC Name |

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15(22(4,17)18)8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTGAOZXFVJXSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.